1-(3-Fluorobenzene-1-sulfonyl)-1H-indol-5-amine
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Overview
Description
1-(3-Fluorobenzene-1-sulfonyl)-1H-indol-5-amine is a chemical compound that belongs to the class of sulfonyl indoles This compound is characterized by the presence of a fluorobenzene sulfonyl group attached to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorobenzene-1-sulfonyl)-1H-indol-5-amine typically involves the reaction of 3-fluorobenzenesulfonyl chloride with an indole derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorobenzene-1-sulfonyl)-1H-indol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl oxides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonyl oxides, while reduction can produce sulfinyl or sulfide derivatives.
Scientific Research Applications
1-(3-Fluorobenzene-1-sulfonyl)-1H-indol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-(3-Fluorobenzene-1-sulfonyl)-1H-indol-5-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The indole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzene-1-sulfonyl chloride: A precursor in the synthesis of 1-(3-Fluorobenzene-1-sulfonyl)-1H-indol-5-amine.
3-Fluorobenzene-1-sulfonyl fluoride: Another fluorinated sulfonyl compound with similar reactivity.
4-Fluorobenzene-1-sulfonyl chloride: A structural isomer with different reactivity and applications
Uniqueness
This compound is unique due to the presence of both the fluorobenzene sulfonyl group and the indole ring. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable in various research and industrial applications.
Properties
CAS No. |
833474-68-3 |
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Molecular Formula |
C14H11FN2O2S |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
1-(3-fluorophenyl)sulfonylindol-5-amine |
InChI |
InChI=1S/C14H11FN2O2S/c15-11-2-1-3-13(9-11)20(18,19)17-7-6-10-8-12(16)4-5-14(10)17/h1-9H,16H2 |
InChI Key |
QDUZAMUWSUVYEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)N)F |
Origin of Product |
United States |
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